molecular formula C19H24O3 B3936239 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

Cat. No.: B3936239
M. Wt: 300.4 g/mol
InChI Key: HXMDNSOUIXHIKN-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is an organic compound with a complex structure, featuring both ethoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-ethoxy-2-bromoethane with 3-propan-2-ylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-ethoxyphenol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: A simpler compound with similar ethoxy functionality but lacking the phenoxy groups.

    2-Ethoxyphenol: Contains the ethoxy group attached to a phenol ring, similar to one part of the target compound.

    3-Propan-2-ylphenol: Shares the propan-2-ylphenoxy structure but without the additional ethoxy linkage.

Uniqueness

1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is unique due to its combination of ethoxy and phenoxy groups, which confer distinct chemical properties and potential applications not found in simpler analogs. This structural complexity allows for diverse reactivity and functionality in various scientific and industrial contexts.

Properties

IUPAC Name

1-ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-18-10-5-6-11-19(18)22-13-12-21-17-9-7-8-16(14-17)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMDNSOUIXHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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